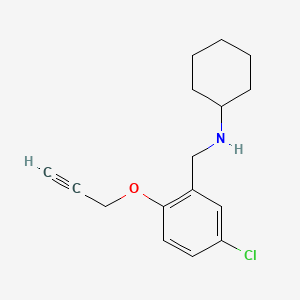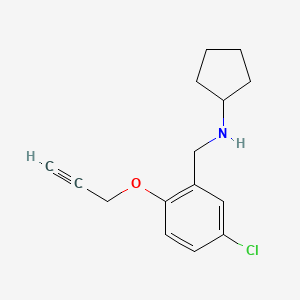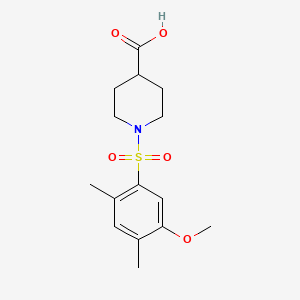![molecular formula C20H25N3O3S B603429 4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide CAS No. 1216426-18-4](/img/structure/B603429.png)
4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene ring, an imidazole moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as methanol or ethanol and may require catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The sulfonamide group can also interact with proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-butyl-3-methylimidazolium chloride: A similar compound with an imidazole ring and a butyl group.
4-butyl-1H-imidazole: Another compound with an imidazole ring and a butyl group.
Naphthalene-1-sulfonamide: A compound with a naphthalene ring and a sulfonamide group.
Uniqueness
4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide is unique due to its combination of a naphthalene ring, an imidazole moiety, and a sulfonamide group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
1216426-18-4 |
|---|---|
Molecular Formula |
C20H25N3O3S |
Molecular Weight |
387.5g/mol |
IUPAC Name |
4-butoxy-N-(3-imidazol-1-ylpropyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H25N3O3S/c1-2-3-15-26-19-9-10-20(18-8-5-4-7-17(18)19)27(24,25)22-11-6-13-23-14-12-21-16-23/h4-5,7-10,12,14,16,22H,2-3,6,11,13,15H2,1H3 |
InChI Key |
LUZJMCONQGUHSM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B603350.png)
amine](/img/structure/B603353.png)
![1-Acetyl-4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]piperazine](/img/structure/B603355.png)
amine](/img/structure/B603357.png)
![2-{4-[(4-Ethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B603358.png)
amine](/img/structure/B603359.png)


![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B603364.png)
![N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE](/img/structure/B603367.png)
![N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B603368.png)
![2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B603369.png)
